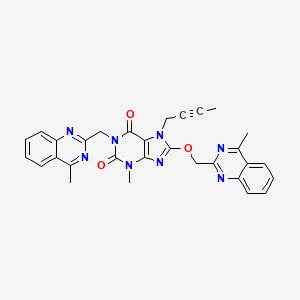
7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Alkylation reactions to introduce the but-2-yn-1-yl group.
- Methylation reactions to add the methyl groups.
- Methoxylation to attach the methoxy group.
- Coupling reactions to incorporate the quinazolinyl moieties.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction may produce deoxygenated or hydrogenated compounds.
- Substitution may result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific biological targets.
Medicine
In medicinal chemistry, compounds like this are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity makes them suitable for various applications.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives can:
- Inhibit enzymes by binding to their active sites.
- Modulate receptor activity by acting as agonists or antagonists.
- Interfere with nucleic acid synthesis or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
What sets “7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione” apart is its unique combination of functional groups and structural features. This allows for specific interactions and reactivity that may not be observed in other similar compounds.
Propriétés
Formule moléculaire |
C30H26N8O3 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
7-but-2-ynyl-3-methyl-8-[(4-methylquinazolin-2-yl)methoxy]-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C30H26N8O3/c1-5-6-15-37-26-27(35-29(37)41-17-25-32-19(3)21-12-8-10-14-23(21)34-25)36(4)30(40)38(28(26)39)16-24-31-18(2)20-11-7-9-13-22(20)33-24/h7-14H,15-17H2,1-4H3 |
Clé InChI |
UVUDRGDMTJTTRM-UHFFFAOYSA-N |
SMILES canonique |
CC#CCN1C2=C(N=C1OCC3=NC4=CC=CC=C4C(=N3)C)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




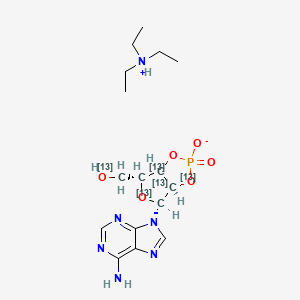

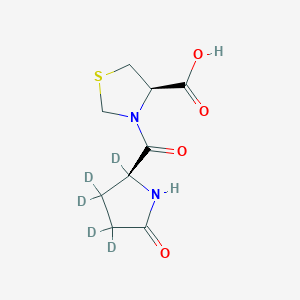

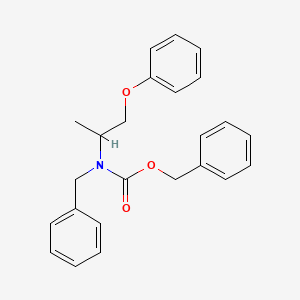
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


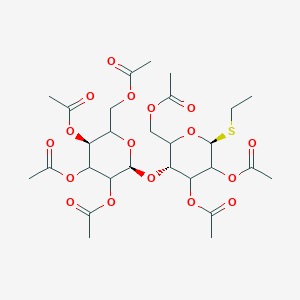

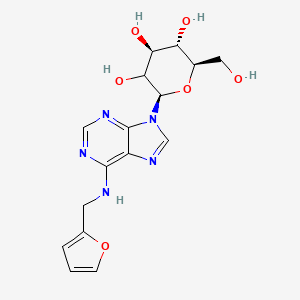
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
